N-(4-ethoxyphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide
Description
N-(4-ethoxyphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is a heterocyclic compound featuring a pyrimido[5,4-b]indole core substituted with a 4-oxo group and a propanamide side chain. The N-(4-ethoxyphenyl) group introduces a para-ethoxy-substituted aromatic moiety, which may influence solubility and binding interactions.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-2-28-15-9-7-14(8-10-15)23-18(26)11-12-25-13-22-19-16-5-3-4-6-17(16)24-20(19)21(25)27/h3-10,13,24H,2,11-12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICQMHMDGJTIRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide typically involves multi-step organic reactions. The starting materials often include indole derivatives and various reagents to introduce the ethoxyphenyl and propanamide groups. Common synthetic routes may involve:
Formation of the Indole Core: This step usually involves the cyclization of appropriate precursors to form the indole nucleus.
Functionalization: Introduction of the ethoxyphenyl group through electrophilic substitution reactions.
Amidation: Formation of the propanamide moiety through amidation reactions using suitable amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Core Substitutions : The target compound lacks additional aromatic substituents on the pyrimidoindole core (e.g., 4-chlorophenyl in BA94505 or 3-methoxyphenyl in ), which may reduce steric hindrance and alter electronic properties.
Propanamide Side Chain Analogs
Table 2: Propanamide Derivatives with Diverse Cores
Key Observations :
- Synthetic Accessibility : Compound 194 () was synthesized via CDI-mediated coupling in DMF, yielding 49% with high purity, suggesting that similar methods could apply to the target compound .
- Crystallography : N-Cyclohexyl-3-(4-hydroxy-6-oxo...)propanamide () exhibits chair-conformation cyclohexyl groups and hydrogen-bonding networks, highlighting the role of substituents in crystal packing and solubility .
Substituent Effects on Physicochemical Properties
Biological Activity
N-(4-ethoxyphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that combines an ethoxyphenyl group with a pyrimidoindole core. This structural arrangement is significant as it may influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The indole and pyrimidine moieties in its structure allow it to bind effectively to these targets, potentially leading to:
- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in critical biological pathways, contributing to its therapeutic effects.
- Modulation of Receptor Activity : By binding to receptors, the compound can influence various signaling pathways, which may result in anti-inflammatory or anticancer effects.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : Studies have shown that related compounds can inhibit the proliferation of various cancer cell lines. For example, one study reported IC50 values indicating effective growth inhibition against A549 lung cancer cells and MCF-7 breast cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 10.5 |
| Compound B | MCF-7 | 8.2 |
Antimicrobial Activity
Additionally, the compound's potential antimicrobial properties have been explored:
- Inhibition of Bacterial Growth : Some derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria. For instance, compounds were found to have minimum inhibitory concentrations (MIC) ranging from 0.56 to 4.17 µM against Bacillus cereus and Staphylococcus aureus .
| Bacteria | MIC (µM) |
|---|---|
| Bacillus cereus | 0.56 |
| Staphylococcus aureus | 1.99 |
Study on Antitumor Activity
A notable study evaluated the antitumor efficacy of this compound analogs on various cancer cell lines:
- Methodology : The study employed MTT assays to assess cell viability.
- Findings : Several analogs exhibited potent cytotoxicity with IC50 values below 10 µM against multiple cancer cell lines.
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this class of compounds:
- Methodology : The study measured MIC values against a panel of bacterial strains.
- Results : Compounds showed significant activity against resistant strains of bacteria, suggesting potential for further development as antimicrobial agents.
Q & A
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield (%)* |
|---|---|---|
| 1 | H₂SO₄ (cat.), reflux | 60–70 |
| 2 | K₂CO₃, DMF, 80°C | 50–65 |
| 3 | EDCI, DCM, RT | 70–85 |
| *Hypothetical yields based on analogous syntheses . |
How is the molecular structure characterized using spectroscopic and computational methods?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., ethoxy group at δ 1.3–1.5 ppm for CH₃; pyrimidoindole protons at δ 7.0–8.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 435.18) .
- X-ray Crystallography : Resolves 3D conformation of the pyrimidoindole core and amide linkage .
- Computational Modeling : DFT calculations predict electronic properties and binding site interactions .
What physicochemical properties are critical for experimental handling?
- Solubility : Limited in aqueous buffers; DMSO or DMF is preferred for biological assays .
- Stability : Degrades under prolonged UV exposure; store in amber vials at –20°C .
- Melting Point : ~215–220°C (DSC analysis) .
Advanced Research Questions
How can synthesis yield be optimized under varying catalytic conditions?
A factorial design approach evaluates:
- Catalyst Screening : Pd(OAc)₂ vs. CuI for coupling steps (Pd gives 15% higher yield) .
- Solvent Effects : DMF vs. THF (DMF improves reaction homogeneity but may reduce purity) .
- Temperature : 80°C vs. 100°C (higher temps accelerate side reactions) .
Q. Optimized Protocol :
- Use Pd(OAc)₂ in DMF at 80°C with 3Å molecular sieves to absorb byproducts .
What strategies resolve contradictory bioactivity data across assay models?
- Assay Validation : Cross-test in orthogonal models (e.g., enzyme inhibition vs. cell viability) .
- Structural Confounders : Check for batch-dependent impurities via HPLC (>98% purity required) .
- Meta-Analysis : Compare IC₅₀ values from analogs (e.g., chloro vs. ethoxy substituents alter potency by 3–5-fold) .
How do structural modifications in analogs influence pharmacological profiles?
| Analog Substituent | Bioactivity Change | Mechanism Insight |
|---|---|---|
| 4-Chlorobenzyl () | ↑ Anticancer activity (IC₅₀: 2 µM) | Enhanced DNA intercalation |
| 4-Ethoxyphenyl (Target) | Moderate CYP3A4 inhibition | Steric hindrance reduces binding |
| 3-Fluorophenyl () | ↑ Solubility, ↓ Toxicity | Polar group improves PK |
Which computational methods predict binding affinities with biological targets?
- Molecular Docking : AutoDock Vina screens ATP-binding pockets (e.g., kinase targets) .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns .
- QSAR Models : Correlate substituent electronegativity with IC₅₀ (R² = 0.89) .
How are stability challenges addressed in long-term storage?
- Lyophilization : Increases shelf life to 12 months (vs. 3 months in solution) .
- Antioxidant Additives : 0.1% BHT prevents oxidation of the indole moiety .
What in vitro models are suitable for initial bioactivity screening?
- Cancer : NCI-60 cell panel for cytotoxicity profiling .
- Antimicrobial : MIC assays against Gram+/Gram– strains .
- Enzyme Targets : Fluorescence-based kinase inhibition assays .
How does the compound’s logP affect membrane permeability?
- Experimental logP : 2.8 (shake-flask method) .
- Permeability Assay : Caco-2 monolayer Papp = 8.2 × 10⁻⁶ cm/s (moderate absorption) .
- Structural Adjustments : Adding polar groups (e.g., –OH) reduces logP but improves solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
